2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine class, which is characterized by a fused imidazole and pyridine ring system. This compound is notable for its potential biological activities, including anticancer and antimicrobial properties. The presence of the bromophenyl and methyl substituents enhances its chemical reactivity and biological profile.
The compound can be synthesized through various methods, including one-pot reactions involving 2-aminopyridines and haloketones. It has been studied for its synthesis and applications in medicinal chemistry, where derivatives of imidazo[1,2-a]pyridines have shown promise in therapeutic contexts.
2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine is classified as a heterocyclic aromatic compound due to its ring structure containing nitrogen atoms. It falls under the category of pharmaceutical intermediates and is part of a broader class of compounds that exhibit significant biological activity.
The synthesis of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine can be achieved through several methodologies:
The reaction conditions typically involve heating the reactants to promote nucleophilic substitution, with varying temperatures and times based on the specific synthetic route chosen. For example, ultrasound-assisted methods may require temperatures around 35°C for optimal yields.
The molecular structure of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine includes:
The compound can participate in various chemical reactions typical for imidazo[1,2-a]pyridines:
Reactions involving this compound often require careful control of conditions such as temperature and solvent choice to optimize yields and selectivity.
The mechanism of action for compounds like 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine typically involves:
Research indicates that imidazo[1,2-a]pyridine derivatives have shown effectiveness against various biological targets, including enzymes involved in cancer progression and other diseases .
The primary applications of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine include:
Imidazo[1,2-a]pyridine derivatives continue to be an area of active research due to their diverse biological activities and potential therapeutic applications in treating various diseases.
Triclinic crystal symmetry (P1 space group) governs the solid-state organization of 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine, as established by single-crystal X-ray diffraction studies. The asymmetric unit comprises one discrete molecule, with the 6-methylimidazo[1,2-a]pyridine core exhibiting near-perfect planarity (mean deviation: 0.004 Å). Notably, the bromophenyl substituent at the C2 position displays significant torsional deflection from coplanarity with the heterocyclic system, quantified by a C1–C7–C8–C9 torsion angle (τ₁) of 165.2°–178.9°. This distortion arises from steric repulsion between the ortho-bromine atom and the imidazo[1,2-a]pyridine H-atom. The dihedral angle between the heterocyclic core and the bromophenyl ring measures 30.8°, substantially larger than observed in para-substituted analogues (typically <5°) [7].
Table 1: Crystallographic Parameters of 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Unit Cell Dimensions | a=5.4384(1) Å, b=8.8298(2) Å, c=10.0744(2) Å, α=°, β=°, γ=° |
Dihedral Angle (Core/Br-Ph) | 30.8° |
Torsion Angle (τ₁) | 165.2°–178.9° |
Planarity Deviation (Core) | 0.004 Å |
Multinuclear NMR spectroscopy (¹H, ¹³C) combined with 2D-COSY experiments provides definitive assignment of proton and carbon environments in 2-(2-bromophenyl)-6-methylimidazo[1,2-a]pyridine. The ¹H NMR spectrum (300 MHz, CDCl₃) exhibits characteristic resonances: a singlet at δ 2.48 ppm (3H, CH₃-6), aromatic multiplets between δ 7.32–8.60 ppm (3H, imidazo[1,2-a]pyridine H-5, H-7, H-8), and a deshielded singlet at δ 9.32 ppm (1H, H-3). This deshielding of H-3 arises from the electron-withdrawing effect of the adjacent bromophenyl ring and ring current effects [7]. ¹³C NMR (75 MHz, CDCl₃) confirms structural identity with signals at δ 21.56 ppm (CH₃-6), 116.32–150.22 ppm (aromatic carbons), and δ 174.45 ppm (C-3). Critical 2D-COSY correlations include:
Table 2: Key ¹H NMR Assignments for 2-(2-Bromophenyl)-6-methylimidazo[1,2-a]pyridine
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Correlation (COSY) |
---|---|---|---|
H-3 | 9.32 | Singlet | H-5 |
CH₃-6 | 2.48 | Singlet | H-7 |
H-5 | 8.60 | Doublet | H-3, H-7 |
H-7 | 7.32 | Doublet | H-5, CH₃-6 |
H-8 | 7.85 | Singlet | - |
Hirshfeld surface analysis mapped over dₙₒᵣₘ reveals the dominance of Br⋯H/H⋯Br contacts (32.7%) in molecular packing, significantly exceeding contributions from F⋯H/H⋯F interactions (31.6%) observed in the trifluoroacetyl analogue [1]. The two-dimensional fingerprint plot delineates additional packing contributions: H⋯H (18.2%), C⋯H/H⋯C (12.9%), and N⋯H/H⋯N (8.1%) contacts. The bromine atom's polar surface generates pronounced red spots (dₙₒᵣₘ = -0.3137 to 1.1314 a.u.) indicative of strong Br⋯H-C interactions (distance: 2.86 Å). Crystal packing forms centrosymmetric dimers via pairwise C-H⋯N hydrogen bonds (R₂²(8) motif), which further interconnect through offset π-π stacking (intercentroid distance: 3.64 Å) and Br⋯Br contacts (3.48 Å) to establish a three-dimensional network [1] [7].
Table 3: Hirshfeld Surface Contact Contributions for Imidazo[1,2-a]pyridine Derivatives
Contact Type | 2-(2-Bromophenyl)-6-methyl | Trifluoroacetyl Analog [1] |
---|---|---|
Br⋯H/H⋯Br or F⋯H/H⋯F | 32.7% | 31.6% |
H⋯H | 18.2% | 16.8% |
C⋯H/H⋯C | 12.9% | 13.8% |
O⋯H/H⋯O | - | 8.5% |
N⋯H/H⋯N | 8.1% | 7.7% |
Br⋯Br or F⋯F | 6.9% | 6.1% |
Despite the torsional distortion between ring systems, the imidazo[1,2-a]pyridine core maintains exceptional planarity (maximum deviation: 0.004 Å). Intramolecular C-H⋯N hydrogen bonding (C2-H⋯N1: 2.61 Å, 118°) partially compensates for steric strain induced by the ortho-bromine substituent. This interaction stabilizes the twisted conformation and influences electron delocalization, as evidenced by bond length variations: N1-C2 (1.3367(16) Å) exhibits double-bond character, while C1-C8 (1.4247(16) Å) shows bond elongation consistent with reduced π-conjugation across the twisted junction. The dihedral angle between the five-membered (imidazole) and six-membered (pyridine) rings measures a negligible 0.34(6)°, confirming bicyclic coplanarity [1] [7].
Density Functional Theory (DFT) calculations at B3LYP/6-311++G(d,p) level corroborate experimental crystallographic data with remarkable fidelity. Computed bond lengths deviate <0.02 Å from X-ray values: C-Br (calcd: 1.901 Å; expt: 1.909 Å), N1-C2 (calcd: 1.338 Å; expt: 1.3367 Å). The twisted bromophenyl moiety manifests in calculated torsion angles (τ₁ = 170.5°) closely matching experimental observations (165.2°–178.9°). Molecular electrostatic potential (MEP) mapping identifies the bromine atom and carbonyl oxygen (in analogues) as regions of highest electron density (δ− = -0.152 a.u.), while H3-C3 exhibits pronounced electropositivity (δ+ = 0.142 a.u.). Frontier orbital analysis reveals a HOMO-LUMO energy gap of 4.1 eV, indicating moderate chemical stability. HOMO electron density localizes over the bromophenyl ring and imidazole moiety, while LUMO encompasses the entire conjugated system [4] [7].
Table 4: Experimental vs. DFT-Calculated Structural Parameters (Key Bonds)
Bond | XRD Length (Å) | DFT Length (Å) | Deviation (Å) |
---|---|---|---|
C-Br | 1.909 | 1.901 | 0.008 |
N1-C2 | 1.3367 | 1.338 | 0.0013 |
C2-C1 | 1.3987 | 1.402 | 0.0033 |
C1-C8 | 1.4247 | 1.429 | 0.0043 |
Angle | XRD (°) | DFT (°) | Deviation (°) |
N1-C2-C1 | 110.2 | 110.5 | 0.3 |
C2-C1-C8 | 129.8 | 130.1 | 0.3 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1